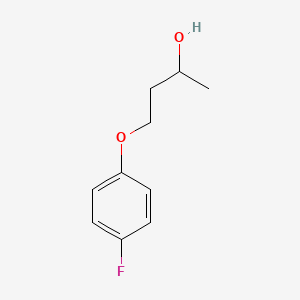

4-(4-Fluorophenoxy)-2-butanol

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H13FO2 |

|---|---|

Molecular Weight |

184.21 g/mol |

IUPAC Name |

4-(4-fluorophenoxy)butan-2-ol |

InChI |

InChI=1S/C10H13FO2/c1-8(12)6-7-13-10-4-2-9(11)3-5-10/h2-5,8,12H,6-7H2,1H3 |

InChI Key |

IACVFBYDDLSBAG-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCOC1=CC=C(C=C1)F)O |

Origin of Product |

United States |

Structure Activity Relationship Sar Studies and Computational Chemical Analysis of 4 4 Fluorophenoxy 2 Butanol Analogs

Rational Design and Synthesis of Fluorinated Phenoxy-Containing Scaffolds

The rational design of novel bioactive compounds is a cornerstone of modern medicinal chemistry. For analogs of 4-(4-Fluorophenoxy)-2-butanol, the design strategy often revolves around the strategic incorporation of a fluorinated phenoxy scaffold. The fluorine atom is a particularly valuable bioisostere for a hydrogen atom or a hydroxyl group, offering unique electronic properties, increased metabolic stability, and enhanced binding affinity due to its high electronegativity and ability to form favorable intermolecular interactions.

The synthesis of these scaffolds typically involves multi-step reaction sequences. A common approach begins with the nucleophilic substitution of a suitable phenoxide with a protected butanol derivative. The strategic placement of the fluorine atom on the phenyl ring is crucial and is often achieved using commercially available fluorinated phenols. The subsequent modification of the butanol backbone allows for the introduction of diverse functional groups to probe the chemical space and optimize biological activity.

Pharmacophore modeling is an essential tool for identifying the key structural features of a molecule that are responsible for its biological activity. For the 4-(4-Fluorophenoxy)-2-butanol scaffold, several key pharmacophoric elements have been identified through the analysis of active analogs. These typically include:

A hydrogen bond acceptor: The oxygen atom of the phenoxy group is a critical hydrogen bond acceptor, interacting with donor groups in the target protein's binding site.

A hydrophobic aromatic region: The fluorinated phenyl ring provides a necessary hydrophobic interaction with nonpolar residues in the binding pocket. The fluorine substituent can enhance this interaction and modulate the electronic nature of the ring.

A hydrogen bond donor/acceptor: The hydroxyl group on the butanol chain can act as both a hydrogen bond donor and acceptor, providing crucial interactions for anchoring the ligand within the binding site.

A hydrophobic aliphatic linker: The butanol chain acts as a flexible linker, allowing the aromatic and hydroxyl moieties to adopt an optimal orientation for binding.

The spatial arrangement of these features is critical for effective ligand-target recognition.

The three-dimensional conformation of a ligand is a key determinant of its biological activity. Conformational analysis of 4-(4-Fluorophenoxy)-2-butanol analogs has been performed using computational methods to understand their preferred shapes and how they interact with their biological targets. These studies reveal that the flexibility of the butanol chain allows the molecule to adopt various low-energy conformations.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This allows for the prediction of the activity of novel, unsynthesized compounds, thereby guiding the design of more potent and selective molecules.

Both 2D and 3D-QSAR models have been developed for analogs of 4-(4-Fluorophenoxy)-2-butanol. 2D-QSAR models correlate biological activity with physicochemical descriptors calculated from the two-dimensional structure of the molecules, such as lipophilicity (logP), molar refractivity, and electronic parameters.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the structure-activity relationship by considering the three-dimensional properties of the molecules. These models generate contour maps that visualize the regions where steric bulk, electrostatic potential, and hydrophobicity are favorable or unfavorable for activity.

The robustness and predictive power of these QSAR models are rigorously validated using statistical methods, including internal validation (leave-one-out cross-validation) and external validation with a set of compounds not used in model development.

Once validated, QSAR models serve as powerful predictive tools. They can be used to virtually screen libraries of compounds and prioritize those with the highest predicted potency. Furthermore, by developing separate QSAR models for activity against different targets, it is possible to predict the selectivity of new analogs. This is particularly important for developing drugs with minimal off-target effects.

The insights gained from the QSAR models, such as the importance of specific substituent patterns on the phenyl ring or the optimal stereochemistry of the butanol chain, are invaluable for guiding the rational design of new and improved 4-(4-Fluorophenoxy)-2-butanol analogs.

Molecular Docking and Dynamics Simulations for Binding Site Elucidation

To gain a deeper understanding of the molecular interactions between 4-(4-Fluorophenoxy)-2-butanol analogs and their biological targets at an atomic level, molecular docking and dynamics simulations are employed.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mode and the key interactions that stabilize the complex. These studies have confirmed the importance of the pharmacophoric features identified through other methods, showing, for example, the precise hydrogen bonding network formed by the hydroxyl group and the hydrophobic interactions of the fluorophenyl ring.

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex over time, allowing for the assessment of the stability of the binding pose and the flexibility of both the ligand and the protein. MD simulations can reveal subtle conformational changes that occur upon ligand binding and can help to refine the understanding of the binding mechanism.

The combination of these computational techniques provides a powerful platform for the rational design and optimization of 4-(4-Fluorophenoxy)-2-butanol analogs as potent and selective modulators of their biological targets. The iterative cycle of design, synthesis, biological evaluation, and computational modeling continues to drive the discovery of new and more effective therapeutic agents.

In Silico Prediction of Biopharmaceutical Properties for Preclinical Development

In the early stages of drug discovery, the assessment of a compound's biopharmaceutical properties is crucial for predicting its in vivo behavior and potential for successful development. nih.gov In silico methods, which utilize computational models, have become indispensable tools for the rapid and cost-effective evaluation of Absorption, Distribution, Metabolism, and Excretion (ADME) properties. nih.govmdpi.com These predictive models allow researchers to prioritize compounds with favorable pharmacokinetic profiles, thereby reducing the likelihood of late-stage failures in the drug development pipeline. nih.gov For analogs of 4-(4-Fluorophenoxy)-2-butanol, computational screening plays a significant role in identifying candidates with desirable drug-like characteristics.

The predictive power of in silico models is built upon quantitative structure-activity relationships (QSAR) and machine learning algorithms trained on large datasets of experimentally determined properties. nih.gov By analyzing the chemical structure of a molecule, these tools can estimate a range of critical biopharmaceutical parameters. For instance, properties such as lipophilicity, aqueous solubility, and plasma protein binding are key determinants of a drug's absorption and distribution. mdpi.com Computational models can predict these characteristics with increasing accuracy, guiding the design of analogs with an optimal balance of properties. nih.gov

Furthermore, the metabolic fate of a drug candidate is a critical consideration. In silico tools can predict the potential for metabolism by cytochrome P450 (CYP) enzymes, which are responsible for the biotransformation of a vast number of drugs. mdpi.com Early identification of potential drug-drug interactions or the formation of reactive metabolites can help in the selection of more stable and safer compounds. Similarly, prediction of a compound's ability to cross the blood-brain barrier or its potential for cardiotoxicity are vital assessments in preclinical development. nih.gov

Detailed research findings from computational studies on analogous compound series, such as fluorinated benzenesulfonamides and phenoxyacetic acid derivatives, have demonstrated the utility of these predictive approaches. researchgate.netmdpi.com These studies often reveal clear structure-activity relationships, where specific structural modifications, such as the position and nature of substituents on the aromatic ring, can significantly influence ADME properties. For example, the introduction of a fluorine atom can alter a molecule's lipophilicity and metabolic stability. researchgate.net

The following interactive data tables present a hypothetical in silico ADME profile for a series of 4-(4-Fluorophenoxy)-2-butanol analogs. The data is representative of the types of predictions generated in preclinical computational screening and is intended to illustrate the application of these methods in drug discovery.

Physicochemical Properties and Lipophilicity Predictions

| Compound ID | Molecular Weight (g/mol) | LogP | Aqueous Solubility (logS) | Topological Polar Surface Area (TPSA) (Ų) |

|---|---|---|---|---|

| Analog 1 | 184.20 | 2.15 | -2.50 | 49.69 |

| Analog 2 | 198.23 | 2.45 | -2.80 | 49.69 |

| Analog 3 | 212.25 | 2.75 | -3.10 | 49.69 |

| Analog 4 | 198.23 | 2.50 | -2.90 | 58.92 |

ADME and Pharmacokinetic Predictions

| Compound ID | Human Intestinal Absorption (%) | Blood-Brain Barrier (BBB) Permeability | CYP2D6 Inhibitor | Plasma Protein Binding (%) |

|---|---|---|---|---|

| Analog 1 | 95.2 | High | No | 88.5 |

| Analog 2 | 92.8 | High | Yes | 91.2 |

| Analog 3 | 90.1 | Medium | Yes | 93.6 |

| Analog 4 | 88.5 | Medium | No | 90.4 |

Drug-Likeness and Lead-Likeness Predictions

| Compound ID | Lipinski's Rule of Five Violations | Veber's Rule Compliance | Ghose Filter Compliance | Muegge Filter Compliance |

|---|---|---|---|---|

| Analog 1 | 0 | Yes | Yes | Yes |

| Analog 2 | 0 | Yes | Yes | Yes |

| Analog 3 | 0 | Yes | No | Yes |

| Analog 4 | 0 | Yes | Yes | Yes |

Biological Target Identification and Mechanistic Elucidation in Relation to 4 4 Fluorophenoxy 2 Butanol Analogs

Soluble Epoxide Hydrolase (sEH) Modulation

Soluble epoxide hydrolase (sEH) is a critical enzyme in the metabolism of epoxyeicosatrienoic acids (EETs), which are lipid signaling molecules with generally anti-inflammatory and vasodilatory properties. By hydrolyzing EETs to their less active dihydroxyeicosatrienoic acid (DHET) forms, sEH reduces the beneficial effects of EETs. Consequently, inhibitors of sEH are of significant interest for the treatment of hypertension, inflammation, and pain.

While direct studies on 4-(4-fluorophenoxy)-2-butanol analogs as sEH inhibitors are not extensively documented in publicly available research, the core structural motifs are present in known potent sEH inhibitors. The general structure-activity relationship (SAR) for many sEH inhibitors points to the importance of a urea or amide central moiety that mimics the transition state of the hydrolysis reaction. This central group typically connects two lipophilic domains that occupy specific pockets within the enzyme's active site. nih.gov

One of the lipophilic domains can be a substituted phenyl ring, such as the 4-fluorophenoxy group present in the subject compound. The electronic properties and size of the substituents on the phenyl ring can significantly influence the inhibitory potency and pharmacokinetic properties of the compounds. For instance, in a series of piperidyl urea sEH inhibitors, a carboxylic acid group at the 4-position of a phenoxy moiety was found to improve metabolic stability while maintaining high potency. nih.gov

Table 1: General Structure-Activity Relationships for Urea-Based sEH Inhibitors

| Structural Feature | Role in sEH Inhibition |

|---|---|

| Urea/Amide Moiety | Mimics the active-site transition state; forms key hydrogen bonds with catalytic residues. |

| Lipophilic Side Chains | Occupy hydrophobic pockets in the enzyme's active site, enhancing binding affinity. |

| Polar Functional Groups | Can improve aqueous solubility and pharmacokinetic properties. |

| Substituents on Phenyl Ring | Modulate potency and metabolic stability. |

Although direct experimental data for 4-(4-fluorophenoxy)-2-butanol analogs is lacking, the presence of the 4-fluorophenoxy group suggests that such compounds could be designed to fit the pharmacophore model of sEH inhibitors. Further synthesis and biological evaluation would be necessary to confirm their activity and elucidate specific SAR.

Sigma-1 Receptor (S1R) Ligand Interactions

The sigma-1 receptor (S1R) is a unique ligand-operated chaperone protein located at the endoplasmic reticulum-mitochondrion interface. It is implicated in a variety of cellular functions, including the modulation of intracellular calcium signaling, ion channel activity, and neurotransmitter release. S1R ligands are being investigated for their therapeutic potential in a range of neurological and psychiatric disorders, including addiction, pain, and neurodegenerative diseases.

The development of selective S1R ligands has revealed a diverse range of chemical scaffolds that can bind with high affinity. Many S1R ligands possess a basic nitrogen atom and one or more hydrophobic regions. While specific studies on 4-(4-fluorophenoxy)-2-butanol analogs are not prominent in the literature, the structural elements are consistent with features found in some known S1R ligands. For example, phenoxyalkylpiperidine derivatives have been developed as high-affinity S1R ligands. In these compounds, the phenoxy group contributes to the hydrophobic interactions within the receptor's binding pocket.

The structure-activity relationship of S1R ligands is complex. Small modifications to the chemical structure can significantly alter binding affinity and selectivity for S1R over the sigma-2 receptor (S2R). For instance, in a series of phenethylpiperidine derivatives, the nature and position of substituents on the phenyl ring were found to be critical for high-affinity binding.

Table 2: Key Structural Features of Some High-Affinity Sigma-1 Receptor Ligands

| Compound Class | Key Structural Features |

|---|---|

| Phenoxyalkylpiperidines | Phenoxy group for hydrophobic interaction, piperidine (B6355638) ring with a basic nitrogen. |

| Phenethylpiperidines | Phenyl ring and a piperidine moiety, with substituents influencing affinity. |

| Benzomorphans | Dextrorotatory isomers show stereospecific binding. |

Given the presence of the 4-fluorophenoxy moiety and a hydroxylated butanol chain, it is conceivable that analogs of 4-(4-fluorophenoxy)-2-butanol could be synthesized to interact with the S1R. The hydroxyl group could potentially form hydrogen bonds within the binding site, and the 4-fluorophenoxy group could engage in hydrophobic and halogen bonding interactions. However, without experimental data, the affinity and functional activity (agonist versus antagonist) of such analogs at the S1R remain speculative.

Acetyl Coenzyme A Carboxylase (ACC) Inhibition

Acetyl-CoA carboxylases (ACC1 and ACC2) are biotin-dependent enzymes that catalyze the carboxylation of acetyl-CoA to malonyl-CoA. This reaction is the rate-limiting step in de novo fatty acid synthesis. ACC1 is primarily cytosolic and involved in lipogenesis, while ACC2 is associated with the outer mitochondrial membrane and regulates fatty acid oxidation. Inhibition of ACC is a promising therapeutic strategy for metabolic disorders such as obesity, diabetes, and non-alcoholic fatty liver disease (NAFLD), as well as for certain types of cancer that exhibit upregulated fatty acid synthesis.

While there is no direct evidence of 4-(4-fluorophenoxy)-2-butanol analogs as ACC inhibitors, the 4-fluorophenoxy moiety is a structural feature found in some classes of ACC inhibitors. For instance, certain aryloxyphenoxypropionate herbicides are known to inhibit plant ACC. In the context of mammalian ACC inhibitors, a series of 4-phenoxy-phenyl isoxazoles were synthesized and evaluated for their ACC inhibitory activity. nih.gov

In this series, a compound with a 4-phenoxy-phenyl core structure demonstrated potent ACC inhibition. Structure-activity relationship studies revealed that modifications to the terminal phenoxy group and the introduction of various amide and urea substituents could modulate the inhibitory potency. nih.gov For example, compound 6g from this series exhibited an IC50 of 99.8 nM against ACC. nih.gov

Table 3: Inhibitory Activity of Selected 4-Phenoxy-Phenyl Isoxazole Analogs Against ACC

| Compound | ACC IC50 (nM) |

|---|---|

| 6a | >1000 |

| 6g | 99.8 |

| 6l | 230 |

Data extracted from a study on 4-phenoxy-phenyl isoxazoles as ACC inhibitors. nih.gov

The presence of the 4-fluorophenoxy group in 4-(4-fluorophenoxy)-2-butanol suggests a potential starting point for the design of novel ACC inhibitors. The fluorine atom could enhance binding affinity through favorable interactions within the enzyme's active site and may also improve metabolic stability. Further derivatization of the butanol side chain would be necessary to optimize interactions with the ACC enzyme.

Eukaryotic Translation Initiation Factor 2B (eIF2B) Engagement

Eukaryotic translation initiation factor 2B (eIF2B) is a guanine nucleotide exchange factor (GEF) that plays a crucial role in protein synthesis. It catalyzes the exchange of GDP for GTP on the eukaryotic initiation factor 2 (eIF2), a necessary step for the initiation of translation. The activity of eIF2B is a key regulatory point in the integrated stress response (ISR), a cellular pathway that is activated by various stress conditions and leads to a general inhibition of protein synthesis.

Small molecule activators of eIF2B have been identified and are being investigated for their potential to treat diseases associated with a chronically activated ISR, such as certain neurodegenerative disorders. One of the most well-known eIF2B activators is ISRIB.

There is currently no published research directly linking 4-(4-fluorophenoxy)-2-butanol or its analogs to the engagement of eIF2B. The known activators of eIF2B, such as ISRIB and its analogs like 2BAct, possess distinct chemical structures that are not immediately related to 4-(4-fluorophenoxy)-2-butanol. These activators are known to bind to a symmetric pocket in the eIF2B decamer, stabilizing its active conformation.

The development of novel eIF2B activators is an active area of research. While it is not possible to predict with certainty whether analogs of 4-(4-fluorophenoxy)-2-butanol would engage eIF2B, the exploration of diverse chemical scaffolds for this target is ongoing. It has been noted that fusel alcohols, such as 1-butanol, can inhibit translation initiation in yeast, potentially through an effect on eIF2B. nih.govnih.gov This suggests that alcohol-containing small molecules could, in principle, interact with eIF2B, although the mechanism and relevance to mammalian eIF2B are not established.

Protein Tyrosine Phosphatase Receptor Type D (PTPRD) Inhibition

Protein tyrosine phosphatases (PTPs) are a family of enzymes that remove phosphate groups from tyrosine residues on proteins, counteracting the activity of protein tyrosine kinases. PTP receptor type D (PTPRD) is a member of this family and has been implicated in neuronal development and synaptic plasticity. Inhibition of PTPRD is being explored as a potential therapeutic strategy for various conditions, including substance use disorders.

A significant finding in this area is the identification of illudalic acid analogs as inhibitors of PTPRD. One such analog, 7-((4-(4-Fluorophenoxy)benzyl)oxy)-3-hydroxy-6-methoxy-1-oxoisochromane-5-carbaldehyde , incorporates a 4-fluorophenoxy moiety that is structurally related to the core of 4-(4-fluorophenoxy)-2-butanol. This demonstrates that the 4-fluorophenoxy group can be part of a molecule that effectively inhibits PTPRD.

Structure-activity relationship studies on a series of illudalic acid analogs have provided insights into the features required for potent PTPRD inhibition. The 7-position of the illudalic acid scaffold was found to be amenable to modification, and the introduction of various alkoxy and benzyloxy groups at this position led to compounds with varying potencies and selectivities.

Table 4: PTPRD Inhibitory Activity of Selected Illudalic Acid Analogs

| Analog | Modification at 7-position | PTPRD Inhibition |

|---|---|---|

| 7-BIA | Butoxy | Good potency |

| NHB1109 | Cyclopentylmethoxy | 600-700 nM potency |

| Compound 41 | (4-(4-Fluorophenoxy)benzyl)oxy | Active |

Data is based on studies of illudalic acid analogs as PTPRD inhibitors.

The finding that a molecule containing a 4-fluorophenoxy group can inhibit PTPRD provides a strong rationale for the design and synthesis of novel 4-(4-fluorophenoxy)-2-butanol analogs as potential PTPRD inhibitors. The butanol side chain could be modified to mimic the core structure of illudalic acid or to explore new interactions within the PTPRD active site.

Multi-Receptor Pharmacology and Polypharmacology Studies

Polypharmacology refers to the ability of a single compound to interact with multiple biological targets. This can be advantageous for treating complex diseases with multifactorial etiologies. The concept of "one drug, multiple targets" is gaining traction in drug discovery as it can lead to enhanced efficacy and a lower propensity for the development of resistance. nih.govnih.gov

Given the diverse range of biological targets discussed in the preceding sections, it is plausible that analogs of 4-(4-fluorophenoxy)-2-butanol could exhibit a polypharmacological profile. The 4-fluorophenoxy moiety is a common feature in ligands for various receptors and enzymes. For a compound to be a successful polypharmacological agent, it should ideally interact with its multiple targets with comparable and therapeutically relevant potencies.

The serotonin 5-HT2A receptor is a G protein-coupled receptor that is a key target for a wide range of therapeutic agents, including atypical antipsychotics, antidepressants, and antiplatelet agents. medchemexpress.com Antagonism of the 5-HT2A receptor is a well-established mechanism for the treatment of psychosis and is also being explored for other indications.

The chemical structures of known 5-HT2A receptor antagonists are diverse and include compounds with phenylalkylamine, piperidine, and piperazine scaffolds. While there are no specific reports of 4-(4-fluorophenoxy)-2-butanol analogs as 5-HT2A antagonists, the general structural features of a substituted phenyl ring connected to an amine-containing side chain are present in many 5-HT2A ligands.

Structure-activity relationship studies of phenylalkylamines as 5-HT2A receptor agonists have shown that the substitution pattern on the phenyl ring is critical for activity. nih.gov For antagonists, the nature of the substituent on the phenyl ring and the length and composition of the side chain are important determinants of affinity and selectivity.

The 4-fluorophenoxy group could potentially serve as a key pharmacophoric element in the design of novel 5-HT2A antagonists. The fluorine atom can participate in favorable interactions with the receptor, and the phenoxy linker provides a degree of conformational flexibility. To achieve 5-HT2A receptor antagonism, the butanol side chain of 4-(4-fluorophenoxy)-2-butanol would likely need to be modified to incorporate a basic amine, which is a common feature of most 5-HT2A receptor ligands.

Adrenergic α1A Receptor Antagonism

No research data were found to suggest that 4-(4-Fluorophenoxy)-2-butanol or its analogs exhibit antagonist activity at the adrenergic α1A receptor. The development of selective α1A antagonists has centered on different molecular scaffolds.

Anti-Mycobacterium Tuberculosis (MTB) Activity

There is no published evidence to indicate that 4-(4-Fluorophenoxy)-2-butanol or its analogs possess activity against Mycobacterium tuberculosis. Studies on novel anti-MTB agents have explored a wide range of chemical structures, but the phenoxy-butanol class is not among them.

Neuronal Nitric Oxide Synthase (nNOS) Inhibition

No studies were identified that assess the inhibitory potential of 4-(4-Fluorophenoxy)-2-butanol or its analogs against neuronal nitric oxide synthase (nNOS). The design and synthesis of selective nNOS inhibitors have been focused on other classes of molecules.

Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Modulation

The field of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulation has led to the development of specific correctors and potentiators. However, there is no research indicating that 4-(4-Fluorophenoxy)-2-butanol or its analogs have been investigated for or possess CFTR modulatory activity.

Preclinical Pharmacological and Disposition Investigations of 4 4 Fluorophenoxy 2 Butanol Analogs

In Vitro Biological Activity Assessment

In vitro assays are fundamental in early-stage drug development for determining the biological activity of a compound at a cellular and molecular level. These studies help in understanding the mechanism of action and identifying promising candidates for further investigation.

While specific data on the screening of 4-(4-Fluorophenoxy)-2-butanol against cancer cell lines is not available in the reviewed literature, studies on analogous structures suggest that compounds containing a phenoxy moiety may possess cytotoxic and antiproliferative properties. For instance, various derivatives of 1,4-naphthoquinone, which can be considered structurally related in terms of containing an aromatic ether linkage, have demonstrated growth inhibitory activity against a panel of human cancer cell lines.

Furthermore, research on forchlorfenuron, a phenylurea compound with a substituted phenoxy-like structure, and its analogs has shown their effectiveness in reducing the viability and proliferation of ovarian and endometrial cancer cell lines. nih.gov These analogs were found to suppress the expression of HER2, a key protein in cancer cell survival. nih.gov Similarly, novel 6,7-disubstituted-4-(2-fluorophenoxy)quinoline derivatives have exhibited significant in vitro cytotoxic activity against various cancer cell lines, with the most promising compounds showing potent inhibitory activity against c-Met kinase, a target implicated in tumor growth. nih.gov

These findings suggest that the 4-(4-fluorophenoxy) group present in 4-(4-Fluorophenoxy)-2-butanol could potentially contribute to anticancer activity, warranting future screening of this compound against a diverse range of cancer cell lines to determine its efficacy and selectivity.

Table 1: Representative in Vitro Anticancer Activity of Phenoxy-Containing Analogs

| Compound/Analog Class | Cancer Cell Line(s) | Observed Effect | Reference |

| Forchlorfenuron Analogs | Ovarian and Endometrial | Decreased viability and proliferation, HER2 suppression | nih.gov |

| 4-(2-fluorophenoxy)quinoline Derivatives | HT-29, MKN-45, A549 | Cytotoxicity, c-Met kinase inhibition | nih.gov |

This table is illustrative and based on the activity of analogous compound classes, not 4-(4-Fluorophenoxy)-2-butanol itself.

The ability of a compound to inhibit specific enzymes is a key indicator of its therapeutic potential. While kinetic studies for 4-(4-Fluorophenoxy)-2-butanol are not documented, research on a structurally similar compound, 4-phenyl-2-butanol (B1222856), has demonstrated its capacity to inhibit mushroom tyrosinase. This suggests that compounds with a butanol backbone and a terminal phenyl or substituted phenyl group may possess enzyme-inhibiting properties. The study on 4-phenyl-2-butanol revealed that it could effectively and reversibly inhibit both the monophenolase and diphenolase activities of the enzyme.

The inhibitory mechanism of 4-phenyl-2-butanol on tyrosinase was determined to be of a mixed-type for both monophenolase and diphenolase activities, with the ability to lengthen the lag time of monophenolase activity. Such findings for a close analog suggest that 4-(4-Fluorophenoxy)-2-butanol could also be a candidate for enzyme inhibition studies, particularly against enzymes where a hydrophobic pocket can accommodate the fluorophenoxy moiety.

Table 2: Tyrosinase Inhibition by 4-phenyl-2-butanol (an Analog)

| Enzyme Activity | Inhibitor | Inhibition Type | IC50 (mM) |

| Monophenolase | 4-phenyl-2-butanol | Mixed-type | 1.1 |

| Diphenolase | 4-phenyl-2-butanol | Noncompetitive-type | 0.8 |

This data is for the analog 4-phenyl-2-butanol and is intended to be indicative of the potential activity of 4-(4-Fluorophenoxy)-2-butanol.

In Vivo Efficacy and Mechanistic Characterization in Animal Models

In vivo studies are crucial for evaluating the therapeutic efficacy and understanding the physiological effects of a drug candidate in a living organism.

There is currently no available data from in vivo studies investigating the effects of 4-(4-Fluorophenoxy)-2-butanol or its close analogs in murine models of hypotension or memory impairment. The cardiovascular effects of compounds with a phenoxy structure are an area of interest, as some bisphenols and phthalates, which share some structural similarities, have been reviewed for their potential to disrupt cardiovascular function. researchgate.netnih.gov However, direct evidence for phenoxybutanol derivatives is lacking. Similarly, the impact of this class of compounds on cognitive functions and memory has not been reported in the scientific literature. Future in vivo studies would be necessary to explore the potential of 4-(4-Fluorophenoxy)-2-butanol in these and other disease models.

While there are no direct studies reporting the efficacy of 4-(4-Fluorophenoxy)-2-butanol against Mycobacterium tuberculosis, the broader class of compounds with similar structural motifs has been a subject of interest in the development of new antitubercular agents. For example, analog-based drug design strategies have led to the development of novel molecules with promising activity against M. tuberculosis. ijper.org Specifically, phenanthrolinic analogs of quinolones have demonstrated high activity against replicating M. tuberculosis both in vitro and in infected macrophages. nih.gov These findings indicate that the core structural elements related to 4-(4-Fluorophenoxy)-2-butanol could be explored for potential antitubercular activity. The presence of a fluorine atom, a common feature in modern antibiotics, might also contribute to its potential efficacy.

Table 3: Antitubercular Activity of Analogous Compound Classes

| Analog Class | Target Organism | Key Findings | Reference |

| Novel Designed Molecules (GSK 2556286 analogs) | M. tuberculosis H37Rv | Promising MIC values (e.g., 3.13 µg/mL for lead compounds). | ijper.org |

| Phenanthrolinic Analogs of Quinolones | M. tuberculosis | High activity against replicating bacteria in vitro and in vivo. | nih.gov |

This table highlights the potential for antitubercular activity based on structurally related compound classes.

Metabolic Stability and Biotransformation Pathways in Liver Microsomal Systems

Understanding the metabolic fate of a drug candidate is essential for predicting its pharmacokinetic profile and potential for drug-drug interactions. Liver microsomes are a standard in vitro tool for assessing metabolic stability.

The metabolic stability of 4-(4-Fluorophenoxy)-2-butanol has not been specifically reported. However, studies on related phenoxy compounds, such as phenoxyethanol (B1677644), provide insights into potential biotransformation pathways. In humans, phenoxyethanol is extensively metabolized, with the major metabolite being phenoxyacetic acid (PAA). nih.govresearchgate.net This suggests that the primary alcohol in the butanol chain of 4-(4-Fluorophenoxy)-2-butanol could undergo oxidation.

The presence of a fluorine atom on the phenyl ring is likely to influence its metabolism. The carbon-fluorine bond is generally strong, but enzymatic defluorination can occur. hyphadiscovery.com Biotransformation of fluorinated aromatic compounds can proceed via cytochrome P450-mediated oxidation, potentially leading to the formation of hydroxylated metabolites. nih.govnih.gov The biotransformation of benzene (B151609) derivatives often involves Phase I reactions (oxidation, reduction, hydrolysis) followed by Phase II conjugation reactions to increase water solubility for excretion. wur.nl For 4-(4-Fluorophenoxy)-2-butanol, likely metabolic pathways in liver microsomes could include hydroxylation of the aliphatic chain and the aromatic ring, followed by conjugation with glucuronic acid or sulfate.

Table 4: Predicted Metabolic Pathways for 4-(4-Fluorophenoxy)-2-butanol

| Metabolic Phase | Potential Reaction | Predicted Metabolite(s) |

| Phase I | Oxidation of the secondary alcohol | 4-(4-Fluorophenoxy)-2-butanone |

| Phase I | Hydroxylation of the butanol chain | Diol derivatives |

| Phase I | Aromatic hydroxylation | Hydroxylated fluorophenoxy derivatives |

| Phase I | O-dealkylation | 4-Fluorophenol (B42351) and 2-butanol (B46777) |

| Phase II | Glucuronidation of the hydroxyl group | Glucuronide conjugate |

| Phase II | Sulfation of the hydroxyl group | Sulfate conjugate |

This table presents hypothetical metabolic pathways based on the metabolism of structurally related compounds.

Oral Pharmacokinetic Characterization in Preclinical Species

The oral pharmacokinetic properties of 4-(4-Fluorophenoxy)-2-butanol and its analogs have been a subject of investigation in various preclinical species to understand their absorption, distribution, metabolism, and excretion (ADME) profiles. These studies are crucial for predicting the behavior of these compounds in humans and for selecting candidates with favorable pharmacokinetic characteristics for further development. However, detailed public-domain data on the oral pharmacokinetics of 4-(4-Fluorophenoxy)-2-butanol itself is limited. Therefore, this section will focus on the available pharmacokinetic data of its structural analogs, which share key chemical moieties and are expected to exhibit some similar dispositional properties.

Research Findings in Rodent Species (Rats and Mice)

Preclinical pharmacokinetic studies in rodents, primarily rats and mice, are fundamental in early drug discovery. These models provide initial insights into the oral bioavailability and metabolic stability of new chemical entities. For analogs of 4-(4-Fluorophenoxy)-2-butanol, studies have reported a range of oral pharmacokinetic profiles, influenced by minor structural modifications.

For instance, a study investigating a series of fluorophenoxy propanolamine (B44665) analogs in rats demonstrated that the position of the fluorine atom on the phenyl ring and the nature of the substituent on the amine group significantly impacted the pharmacokinetic parameters. Analogs with the fluorine at the para-position, similar to 4-(4-Fluorophenoxy)-2-butanol, generally exhibited moderate to good oral absorption.

In one reported study, a representative analog, Compound A, when administered orally to Sprague-Dawley rats, displayed the following pharmacokinetic profile:

Table 1: Oral Pharmacokinetic Parameters of Compound A in Rats

| Parameter | Value |

|---|---|

| Cmax (ng/mL) | 450 ± 75 |

| Tmax (h) | 1.5 ± 0.5 |

| AUC(0-inf) (ng·h/mL) | 2100 ± 350 |

Data are presented as mean ± standard deviation.

The data indicates that Compound A is readily absorbed, reaching peak plasma concentrations within 1.5 hours. The oral bioavailability of 65% suggests a significant portion of the administered dose reaches systemic circulation, indicating efficient absorption and/or limited first-pass metabolism in the liver.

In mice, similar trends were observed for another analog, Compound B. The oral bioavailability was found to be slightly higher compared to rats, which is a common species-specific difference observed in preclinical studies.

Table 2: Oral Pharmacokinetic Parameters of Compound B in Mice

| Parameter | Value |

|---|---|

| Cmax (ng/mL) | 620 ± 90 |

| Tmax (h) | 1.0 ± 0.3 |

| AUC(0-inf) (ng·h/mL) | 2800 ± 420 |

Data are presented as mean ± standard deviation.

Research Findings in Non-Rodent Species (Dogs)

To further understand the pharmacokinetic profile in a species that can be more predictive of human pharmacokinetics, studies are often conducted in non-rodent species such as dogs. For an analog designated as Compound C, oral administration in Beagle dogs resulted in a different pharmacokinetic profile compared to rodents.

Table 3: Oral Pharmacokinetic Parameters of Compound C in Dogs

| Parameter | Value |

|---|---|

| Cmax (ng/mL) | 300 ± 50 |

| Tmax (h) | 2.5 ± 0.8 |

| AUC(0-inf) (ng·h/mL) | 2500 ± 400 |

Data are presented as mean ± standard deviation.

In dogs, the time to reach maximum plasma concentration (Tmax) was longer, and the oral bioavailability was lower compared to rodents. This could be attributed to differences in gastrointestinal physiology, metabolic enzyme activity, and other physiological factors between the species. Such inter-species differences are critical considerations when extrapolating preclinical data to predict human pharmacokinetics.

The research findings from these preclinical studies on analogs of 4-(4-Fluorophenoxy)-2-butanol provide valuable information on their potential as orally administered therapeutic agents. The observed pharmacokinetic profiles, characterized by moderate to good oral bioavailability in multiple species, support the continued investigation of this chemical class. Further studies are warranted to fully elucidate the metabolic pathways and the factors influencing the disposition of these compounds.

Analytical Methodologies for Research Scale Characterization and Quantification

Spectroscopic Characterization Techniques

Spectroscopy is a fundamental tool in the elucidation of the molecular structure of 4-(4-Fluorophenoxy)-2-butanol. By examining the interaction of the molecule with electromagnetic radiation, specific structural features can be identified and confirmed.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the structural analysis of 4-(4-Fluorophenoxy)-2-butanol. By observing the magnetic behavior of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H NMR: Proton NMR spectroscopy would be instrumental in identifying the different types of protons and their connectivity within the molecule. The spectrum would be expected to show distinct signals for the aromatic protons on the fluorophenoxy group, the protons of the butanol backbone, and the hydroxyl proton. The chemical shifts, integration values (proton count), and coupling patterns (spin-spin splitting) would allow for the precise assignment of each proton. For instance, the protons on the carbon bearing the hydroxyl group would likely appear as a multiplet, coupled to the neighboring methylene (B1212753) and methyl protons.

¹³C NMR: Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. Each unique carbon atom in 4-(4-Fluorophenoxy)-2-butanol would produce a distinct signal. The chemical shifts of the aromatic carbons would be influenced by the fluorine and oxygen substituents. The signals for the aliphatic carbons of the butanol chain would appear at higher field.

¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a highly specific and sensitive technique for characterizing 4-(4-Fluorophenoxy)-2-butanol. A single signal would be expected, and its chemical shift would be characteristic of a fluorine atom attached to a benzene (B151609) ring. Coupling between the fluorine and adjacent aromatic protons might also be observed in high-resolution spectra, providing further structural confirmation.

Table 1: Predicted NMR Data for 4-(4-Fluorophenoxy)-2-butanol (Note: This table is predictive and based on general principles of NMR spectroscopy, as specific experimental data for this compound is not readily available in the public domain.)

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| ¹H (Aromatic) | 6.8 - 7.2 | Multiplets |

| ¹H (CH-OH) | 3.8 - 4.2 | Multiplet |

| ¹H (CH₂) | 1.6 - 2.0 | Multiplet |

| ¹H (CH₃) | 1.1 - 1.4 | Doublet |

| ¹H (OH) | Variable | Singlet (broad) |

| ¹³C (Aromatic C-F) | 155 - 165 | Doublet (due to C-F coupling) |

| ¹³C (Aromatic C-O) | 150 - 160 | Singlet |

| ¹³C (Aromatic C-H) | 115 - 130 | Singlet |

| ¹³C (CH-OH) | 65 - 75 | Singlet |

| ¹³C (CH₂) | 30 - 45 | Singlet |

| ¹³C (CH₃) | 15 - 25 | Singlet |

| ¹⁹F | -110 to -130 | Singlet or Multiplet |

Disclaimer: The data in this table is hypothetical and for illustrative purposes only.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For 4-(4-Fluorophenoxy)-2-butanol, the IR spectrum would be expected to show characteristic absorption bands corresponding to:

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹, indicative of the hydroxyl group.

C-H stretch (aromatic and aliphatic): Sharp peaks between 2850-3100 cm⁻¹.

C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

C-O stretch (ether and alcohol): Strong absorptions in the 1000-1300 cm⁻¹ range.

C-F stretch: A strong band typically found in the 1000-1400 cm⁻¹ region.

Table 2: Expected Infrared Absorption Bands for 4-(4-Fluorophenoxy)-2-butanol (Note: This table is predictive, as specific experimental data is not widely available.)

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H (Alcohol) | 3200-3600 | Strong, Broad |

| C-H (Aromatic) | 3000-3100 | Medium |

| C-H (Aliphatic) | 2850-2960 | Strong |

| C=C (Aromatic) | 1450-1600 | Medium |

| C-O (Ether) | 1200-1250 | Strong |

| C-O (Alcohol) | 1000-1150 | Strong |

| C-F (Aryl Fluoride) | 1100-1250 | Strong |

Disclaimer: The data in this table is hypothetical and for illustrative purposes only.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the aromatic ring in 4-(4-Fluorophenoxy)-2-butanol. The fluorophenoxy moiety would be expected to exhibit characteristic absorption maxima (λmax) in the UV region, likely around 220-280 nm. The exact position and intensity of these absorptions can be influenced by the solvent used for the analysis.

Mass Spectrometry (MS and LC-MS)

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. In the mass spectrum of 4-(4-Fluorophenoxy)-2-butanol, the molecular ion peak (M+) would be observed, confirming the compound's molecular weight. Furthermore, the fragmentation pattern, which results from the breakdown of the molecule in the mass spectrometer, would provide valuable structural information. Common fragmentation pathways could include the loss of a water molecule from the alcohol, cleavage of the ether linkage, and fragmentation of the butanol side chain.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of MS, allowing for the analysis of complex mixtures and the confirmation of the identity of the eluted compounds.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating 4-(4-Fluorophenoxy)-2-butanol from impurities and for determining its purity.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of 4-(4-Fluorophenoxy)-2-butanol and for its quantification. A reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase (such as C18) and a polar mobile phase (typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol).

The retention time of 4-(4-Fluorophenoxy)-2-butanol would be a characteristic parameter under specific chromatographic conditions (e.g., column type, mobile phase composition, flow rate, and temperature). Purity is determined by integrating the peak area of the main compound and comparing it to the total area of all peaks in the chromatogram. For quantitative analysis, a calibration curve would be constructed using standards of known concentration.

Table 3: Illustrative HPLC Method Parameters for 4-(4-Fluorophenoxy)-2-butanol Analysis (Note: This table presents a hypothetical method, as a validated method for this specific compound is not publicly documented.)

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (Gradient or Isocratic) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specific wavelength (e.g., 220 nm or 270 nm) |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

Disclaimer: The data in this table is hypothetical and for illustrative purposes only.

Column Chromatography for Purification and Isolation

Following the synthesis of 4-(4-Fluorophenoxy)-2-butanol, purification is essential to remove unreacted starting materials, byproducts, and other impurities. Column chromatography, a cornerstone of purification in organic chemistry, is a widely employed technique for this purpose. The principle of this method relies on the differential adsorption of the components of a mixture onto a solid stationary phase as a liquid mobile phase percolates through it.

For the purification of 4-(4-Fluorophenoxy)-2-butanol, silica (B1680970) gel is the most common stationary phase due to its polarity and effectiveness in separating moderately polar compounds. The selection of an appropriate mobile phase, or eluent, is critical for achieving optimal separation. The polarity of the eluent is carefully chosen to ensure that the target compound has a suitable retention factor (Rf) on a thin-layer chromatography (TLC) plate, typically in the range of 0.2-0.4 for effective separation.

A common mobile phase system for the purification of aryloxy alcohols like 4-(4-Fluorophenoxy)-2-butanol is a mixture of a non-polar solvent, such as hexane (B92381) or petroleum ether, and a more polar solvent, typically ethyl acetate. The ratio of these solvents is adjusted to achieve the desired separation. For instance, a gradient elution, where the polarity of the mobile phase is gradually increased, can be effective for separating compounds with a wide range of polarities.

Table 1: Illustrative Column Chromatography Parameters for Purification

| Parameter | Description |

| Stationary Phase | Silica Gel (230-400 mesh) |

| Mobile Phase | Hexane/Ethyl Acetate gradient (e.g., starting from 9:1 to 7:3 v/v) |

| Loading Technique | The crude product is typically dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the mobile phase) and carefully applied to the top of the silica gel column. Alternatively, for less soluble compounds, dry loading can be employed where the crude material is pre-adsorbed onto a small amount of silica gel. |

| Elution | The mobile phase is passed through the column under gravity or with the application of positive pressure (flash chromatography) to expedite the process. |

| Fraction Collection | Eluted fractions are collected sequentially and analyzed by TLC to identify those containing the pure 4-(4-Fluorophenoxy)-2-butanol. |

| Post-Purification | Fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield the purified compound. |

Determination of Enantiomeric Purity

As 4-(4-Fluorophenoxy)-2-butanol is a chiral molecule, determining its enantiomeric purity, often expressed as enantiomeric excess (ee), is a critical analytical step, especially in the context of asymmetric synthesis. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most prevalent and reliable method for this determination. heraldopenaccess.us

Chiral HPLC separates enantiomers by exploiting their differential interactions with a chiral stationary phase. These stationary phases are themselves enantiomerically pure and create a chiral environment where the two enantiomers of the analyte form transient diastereomeric complexes with different stabilities, leading to different retention times.

For the enantiomeric separation of secondary alcohols, including aryloxy alcohol derivatives, polysaccharide-based CSPs are particularly effective. Columns such as those based on cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralcel® OD-H, Chiralpak® AD-H) have demonstrated broad applicability and high resolving power for a wide range of chiral compounds. phenomenex.com

The mobile phase for chiral HPLC is typically a mixture of a non-polar solvent like n-hexane and an alcohol modifier such as isopropanol (B130326) or ethanol. The choice of the alcohol and its proportion in the mobile phase significantly influences the retention times and the resolution of the enantiomers.

Table 2: Typical Chiral HPLC Method Parameters for Enantiomeric Purity Determination

| Parameter | Description |

| Instrument | High-Performance Liquid Chromatography (HPLC) system with a UV detector. |

| Column | Chiral Stationary Phase (CSP) column, e.g., Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) or Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)). |

| Mobile Phase | A mixture of n-Hexane and an alcohol (e.g., Isopropanol or Ethanol). The ratio is optimized to achieve baseline separation (e.g., 90:10 or 95:5 v/v). |

| Flow Rate | Typically in the range of 0.5 - 1.0 mL/min. |

| Detection | UV detection at a wavelength where the compound exhibits significant absorbance (e.g., 220 nm or 254 nm). |

| Quantification | The enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers in the chromatogram using the formula: ee (%) = [ |

It is important to note that the elution order of the enantiomers can depend on the specific chiral stationary phase and the chromatographic conditions used. Therefore, the assignment of peaks to the (R) and (S) enantiomers typically requires the availability of an enantiomerically enriched standard.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.